N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide
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Overview
Description
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Final Coupling: The final compound is obtained by coupling the thiazole and piperidine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the sulfamoyl group.
Scientific Research Applications
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
- N-(5-tert-butyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Uniqueness
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-sulfamoylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-13(2,3)10-7-15-11(21-10)16-12(18)17-6-4-5-9(8-17)22(14,19)20/h7,9H,4-6,8H2,1-3H3,(H2,14,19,20)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAFFQCLDVXPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)NC(=O)N2CCCC(C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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